molecular formula C17H22N4O3 B11450721 2-hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

2-hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11450721
M. Wt: 330.4 g/mol
InChI Key: VXXDRCVKHXQDTM-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrimidopyrimidines. This compound is characterized by its unique structure, which includes a hydroxy group, a methoxybenzyl group, and a propyl chain. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of key intermediates, such as 2-amino-4-methoxybenzaldehyde and 6-propyl-2,4-diaminopyrimidine. These intermediates undergo condensation reactions under controlled conditions to form the desired pyrimidopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the methoxy group can result in various substituted derivatives .

Scientific Research Applications

2-Hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidopyrimidines and related heterocyclic structures, such as:

Uniqueness

The uniqueness of 2-hydroxy-1-(4-methoxybenzyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-6-propyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C17H22N4O3/c1-3-8-20-10-14-15(18-11-20)21(17(23)19-16(14)22)9-12-4-6-13(24-2)7-5-12/h4-7,18H,3,8-11H2,1-2H3,(H,19,22,23)

InChI Key

VXXDRCVKHXQDTM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=O)NC2=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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